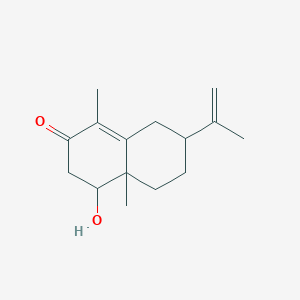![molecular formula C14H12Br2ClNO B13394149 2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13394149.png)
2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bromine atom, a chlorophenyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
The synthesis of 2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide typically involves the bromination of 1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone. The reaction is carried out by adding bromine to the starting material in the presence of a solvent such as acetonitrile. The reaction mixture is then stirred at room temperature until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学研究应用
2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific diseases, such as cancer and neurological disorders.
作用机制
The mechanism of action of 2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide can be compared with similar compounds such as:
2-Bromo-1-(4-chlorophenyl)ethanone: This compound has a similar structure but lacks the pyridine ring, making it less versatile in certain applications.
2-Bromo-1-(4-methoxyphenyl)ethanone: The presence of a methoxy group instead of a chlorophenyl group alters its reactivity and applications.
1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone: This compound has an additional bromophenyl group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C14H12Br2ClNO |
|---|---|
分子量 |
405.51 g/mol |
IUPAC 名称 |
2-bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C14H11BrClNO.BrH/c1-9-12(14(18)8-15)6-7-13(17-9)10-2-4-11(16)5-3-10;/h2-7H,8H2,1H3;1H |
InChI 键 |
KLJROVCVYOUVPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid](/img/structure/B13394072.png)
![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13394075.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
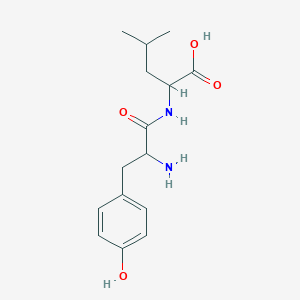
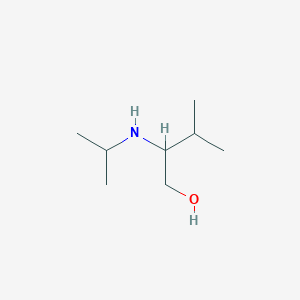

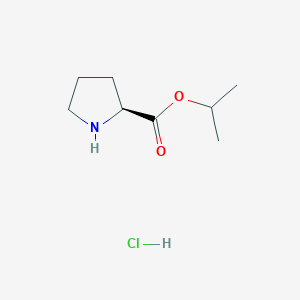
![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)
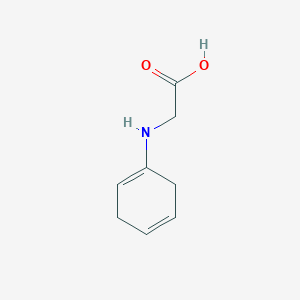
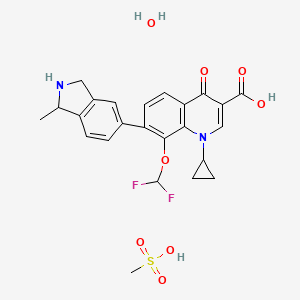
![1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13394121.png)

